molecular formula C16H17N3O3 B2770122 N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide CAS No. 2418724-32-8

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide

カタログ番号 B2770122
CAS番号: 2418724-32-8
分子量: 299.33
InChIキー: RFKGWHBNPHJTBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

作用機序

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. It inhibits two key enzymes in the cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species. This, in turn, leads to cancer cell death through apoptosis.
Biochemical and Physiological Effects
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have both biochemical and physiological effects on cancer cells. It induces oxidative stress, leading to the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been found to induce autophagy, a process that can lead to cell death in cancer cells.

実験室実験の利点と制限

One of the advantages of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has some limitations in lab experiments. It is a small molecule that can be difficult to deliver to cancer cells in vivo, and its effects may be influenced by the tumor microenvironment.

将来の方向性

There are several future directions for the development of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide as an anticancer agent. One potential direction is the optimization of its delivery to cancer cells, such as through the use of nanoparticles. Another direction is the exploration of its potential as a radiosensitizer, which could enhance the efficacy of radiation therapy. Additionally, the combination of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide with immunotherapy could be explored, as it may enhance the immune response against cancer cells. Finally, the development of biomarkers that can predict the response to N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide could help identify patients who are most likely to benefit from the treatment.

合成法

The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-chloro-1-methoxypropane and sodium cyanide to form 2-cyano-1-methoxypropane. The latter is then reacted with isobutyl bromide to produce N-(2-cyano-1-methoxypropan-2-yl) isobutylamide. The final step involves the reaction between N-(2-cyano-1-methoxypropan-2-yl) isobutylamide and 1-oxoisoquinoline-2-acetic acid to form N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide.

科学的研究の応用

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including pancreatic, lung, and ovarian cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been found to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.

特性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(10-17,11-22-2)18-14(20)9-19-8-7-12-5-3-4-6-13(12)15(19)21/h3-8H,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGWHBNPHJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。